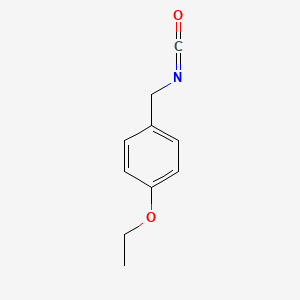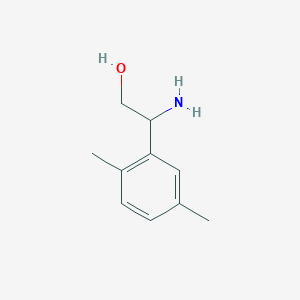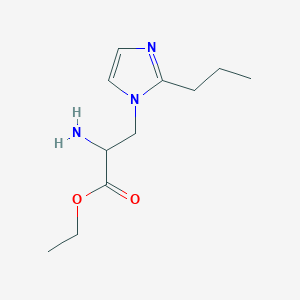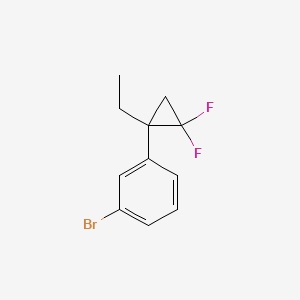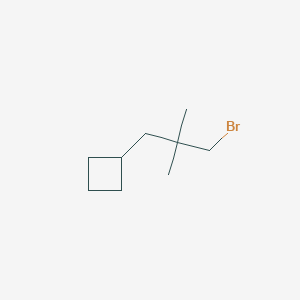
(3-Bromo-2,2-dimethylpropyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2,2-dimethylpropyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring substituted with a 3-bromo-2,2-dimethylpropyl group. The presence of the bromine atom and the dimethylpropyl group introduces unique chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclobutane can be achieved through various methods. One common approach involves the [2+2] cycloaddition reaction, which is a widely used method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials, which undergo cycloaddition under specific conditions to form the cyclobutane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale [2+2] cycloaddition reactions using specialized catalysts and optimized reaction conditions to ensure high yields and purity of the final product . The use of photochemical or thermal methods can also be employed to facilitate the cycloaddition process.
化学反応の分析
Types of Reactions
(3-Bromo-2,2-dimethylpropyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different cyclobutane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutane derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutanones or other oxygenated derivatives.
Reduction Reactions: Reduction can yield cyclobutane derivatives with different hydrogenation levels.
科学的研究の応用
(3-Bromo-2,2-dimethylpropyl)cyclobutane has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical studies to investigate the effects of cyclobutane derivatives on biological systems.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclobutane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
類似化合物との比較
Similar Compounds
Cyclobutane: The parent compound with a simple four-membered ring structure.
3-Bromocyclobutane: A similar compound with a bromine atom directly attached to the cyclobutane ring.
2,2-Dimethylpropylcyclobutane: A compound with a dimethylpropyl group attached to the cyclobutane ring without the bromine atom.
Uniqueness
(3-Bromo-2,2-dimethylpropyl)cyclobutane is unique due to the presence of both the bromine atom and the dimethylpropyl group, which impart distinct chemical properties and reactivity compared to other cyclobutane derivatives. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields of research and industry.
特性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
(3-bromo-2,2-dimethylpropyl)cyclobutane |
InChI |
InChI=1S/C9H17Br/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-7H2,1-2H3 |
InChIキー |
IYKMRYGHQBOHNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



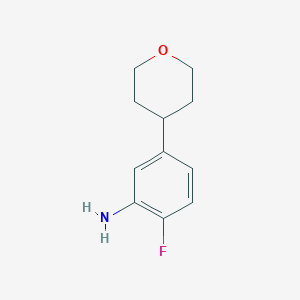

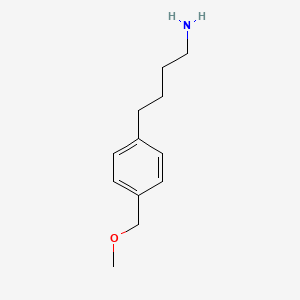
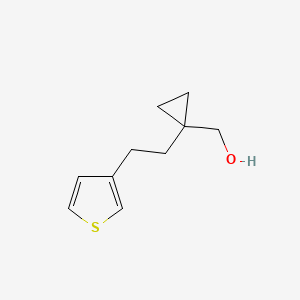
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
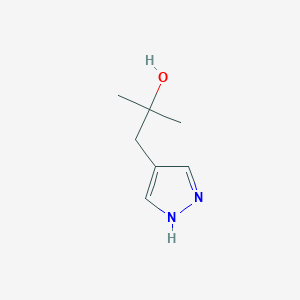
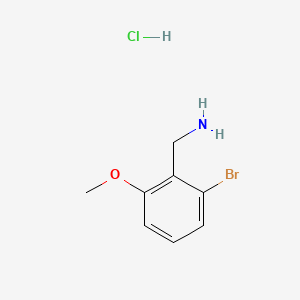
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
